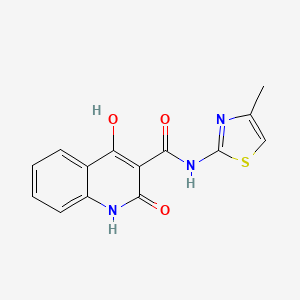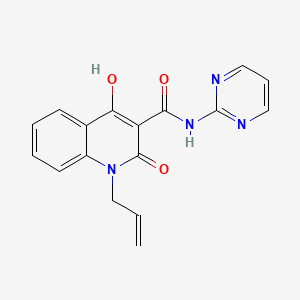
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
描述
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as MG-132, is a proteasome inhibitor that has been widely studied in scientific research. It was first synthesized in 1994 by Omura and colleagues at the Kitasato Institute in Japan. Since then, MG-132 has been used in numerous studies to investigate the role of proteasomes in various biological processes.
作用机制
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of ubiquitinated proteins. The accumulation of misfolded proteins leads to the activation of the unfolded protein response (UPR) and the induction of apoptosis. 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide also induces cell cycle arrest and inhibits angiogenesis, which are important processes in cancer progression.
Biochemical and Physiological Effects
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, the activation of autophagy, and the modulation of the immune response. 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
实验室实验的优点和局限性
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a potent and selective proteasome inhibitor that has been widely used in laboratory experiments. Its advantages include its ability to induce proteasome inhibition in a dose-dependent manner and its ability to induce cell death in cancer cells. However, 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its potential toxicity and its lack of specificity for different proteasome subunits.
未来方向
The potential therapeutic applications of 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide are vast, and future research should focus on optimizing its use in clinical settings. One area of research is the development of novel drug delivery systems that can target specific tissues and cells. Another area of research is the identification of biomarkers that can predict the response to 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide treatment. Additionally, the role of 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in modulating the immune response and its potential use in immunotherapy should be further investigated. Finally, the development of new proteasome inhibitors with improved specificity and reduced toxicity should also be explored.
科学研究应用
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Proteasomes are responsible for the degradation of intracellular proteins, and their dysregulation has been implicated in the pathogenesis of these diseases. 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits proteasome activity, leading to the accumulation of misfolded proteins and cell death. This mechanism has been exploited in preclinical studies to target cancer cells and reduce inflammation.
属性
IUPAC Name |
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-5-4-8-12(17-9)19-16(22)13-14(20)10-6-2-3-7-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIGOPIENLWFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)butanamide](/img/structure/B3831725.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide trifluoroacetate](/img/structure/B3831728.png)

![4-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)morpholine](/img/structure/B3831734.png)
![ethyl 6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3831739.png)
![2-{[3-(2-isobutyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B3831746.png)
![2-({3-oxo-3-[2-(phenylacetyl)hydrazino]propanoyl}amino)benzoic acid](/img/structure/B3831753.png)

![4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)benzonitrile](/img/structure/B3831760.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3831778.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831791.png)

